

Application Notes and Protocols: Ribosome Profiling to Identify PF-06446846-Induced Stall Sites

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Compound of Interest		
Compound Name:	PF-06446846	
Cat. No.:	B15574418	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ribosome profiling (Ribo-Seq) to identify and characterize ribosomal stall sites induced by the small molecule **PF-06446846**. This compound is a highly selective inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) translation, a key regulator of plasma low-density lipoprotein cholesterol (LDL-C) levels.[1][2] Understanding the precise mechanism of **PF-06446846**-induced stalling is crucial for further drug development and for exploring the broader potential of targeting translational regulation for therapeutic intervention.

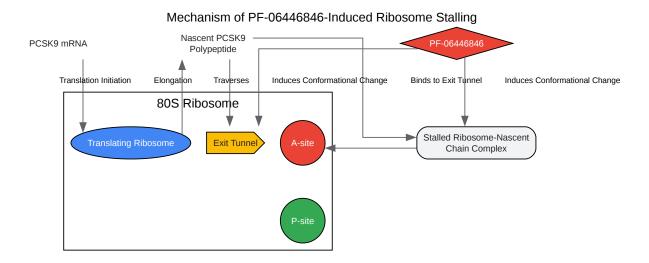
Introduction

PF-06446846 is an orally active small molecule that selectively inhibits the translation of PCSK9.[2][3] Its mechanism of action involves binding to the human ribosome and inducing a stall during the elongation phase of protein synthesis, specifically on the PCSK9 transcript.[1] [4] This stalling event is dependent on the amino acid sequence of the nascent polypeptide chain as it traverses the ribosome exit tunnel.[1][4] Ribosome profiling is a powerful technique that allows for a global, high-resolution snapshot of ribosome positions on mRNA, making it an ideal method to pinpoint the exact locations of drug-induced ribosome stalling.[5][6][7]



Mechanism of Action of PF-06446846

PF-06446846 binds within the ribosomal exit tunnel in a pocket specific to eukaryotic ribosomes.[4][8] This binding alters the path of the nascent PCSK9 polypeptide chain, leading to the arrest of the translating ribosome.[4] This stalling occurs around codon 34 of the PCSK9 mRNA, shortly after the signal sequence has been translated.[1][2] Cryo-electron microscopy studies have revealed that **PF-06446846** traps the ribosome in a rotated state of translocation, where the peptidyl-tRNA is improperly positioned in the peptidyl transferase center, thus preventing further elongation.[4][8]



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Caption: **PF-06446846** binds the ribosome exit tunnel, inducing a stall.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on **PF-06446846**.

Table 1: In Vitro and In Vivo Activity of PF-06446846



Parameter	Value	Cell Line/System	Reference
IC50 for PCSK9 Secretion	0.3 μΜ	Huh7 cells	[2]
IC50 for PCSK9(1- 35)-luciferase expression	2 μΜ	In vitro translation	[9]
Binding Affinity (Kd) to human ribosomes	7.0 μΜ	Purified human ribosomes	[10]
In vivo effect	Dose-dependent lowering of plasma PCSK9 and total cholesterol	Rats	[2]

Table 2: Ribosome Profiling Stall Site Identification

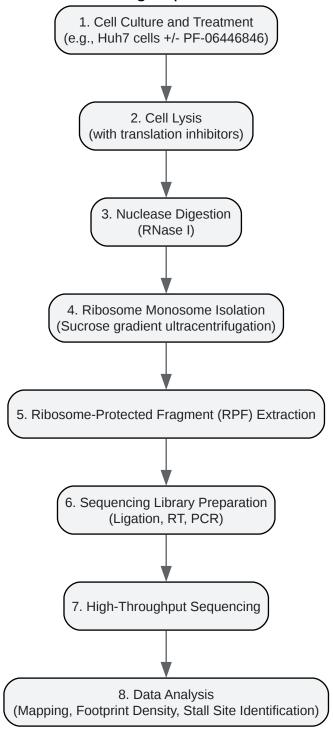
Transcript	Stall Site Location	Cell Line	Treatment	Reference
PCSK9	Around codon 34	Huh7 cells	1.5 μM PF- 06446846 for 10 min and 1 hr	[1][11]
Off-target transcripts	Very few identified, <0.5% of transcripts affected	Huh7 cells	1.5 μM PF- 06446846	[11]

Experimental Protocols

This section provides a detailed protocol for performing ribosome profiling to identify **PF-06446846**-induced stall sites.



Ribosome Profiling Experimental Workflow



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